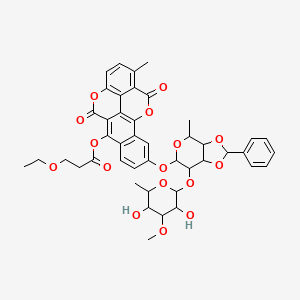![molecular formula C11H23N3O3 B1230842 (2S)-5-amino-2-[2-(diethylamino)ethylamino]-5-oxopentanoic acid CAS No. 57418-10-7](/img/structure/B1230842.png)
(2S)-5-amino-2-[2-(diethylamino)ethylamino]-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-5-amino-2-[2-(diethylamino)ethylamino]-5-oxopentanoic acid is a synthetic polymer derived from glutamine, an amino acid. This compound is notable for its unique properties, which make it useful in various scientific and industrial applications. It is a type of polyglutamylation, a posttranslational modification that adds glutamates on glutamate residues in the form of conjugated peptide chains .
準備方法
Synthetic Routes and Reaction Conditions
(2S)-5-amino-2-[2-(diethylamino)ethylamino]-5-oxopentanoic acid can be synthesized through the ring-opening polymerization of γ-benzyl-L-glutamate N-carboxyanhydride (BLG NCA) using diethylamine as an initiator . The reaction conditions typically involve maintaining a controlled temperature and concentration of the monomer and initiator to achieve the desired molecular weight and polymer properties.
Industrial Production Methods
Industrial production of poly(diethylaminoethylglutamine) often involves microbial fermentation processes. For example, Bacillus amyloliquefaciens can be engineered to enhance the intracellular synthesis of glutamate, which is then polymerized to form the desired compound . This method is advantageous due to its scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
(2S)-5-amino-2-[2-(diethylamino)ethylamino]-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield poly(diethylaminoethylglutamine) derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups into the polymer chain .
科学的研究の応用
(2S)-5-amino-2-[2-(diethylamino)ethylamino]-5-oxopentanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other complex polymers and materials.
Medicine: Investigated for its potential in drug delivery systems and as a biomaterial for tissue engineering.
Industry: Utilized in the production of biodegradable plastics and other environmentally friendly materials.
作用機序
The mechanism of action of poly(diethylaminoethylglutamine) involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can modify proteins through polyglutamylation, affecting their function and stability .
類似化合物との比較
(2S)-5-amino-2-[2-(diethylamino)ethylamino]-5-oxopentanoic acid can be compared with other similar compounds such as:
Poly(γ-benzyl-L-glutamate): Another polyglutamylation compound with different side chains.
Poly(ethylene glycol) diacrylate: Used in similar applications but with distinct chemical properties.
These compounds share some functional similarities but differ in their specific chemical structures and properties, making poly(diethylaminoethylglutamine) unique in its applications and effectiveness.
特性
CAS番号 |
57418-10-7 |
|---|---|
分子式 |
C11H23N3O3 |
分子量 |
245.32 g/mol |
IUPAC名 |
(2S)-5-amino-2-[2-(diethylamino)ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H23N3O3/c1-3-14(4-2)8-7-13-9(11(16)17)5-6-10(12)15/h9,13H,3-8H2,1-2H3,(H2,12,15)(H,16,17)/t9-/m0/s1 |
InChIキー |
NDOWXWDOFPVCLO-VIFPVBQESA-N |
SMILES |
CCN(CC)CCNC(CCC(=O)N)C(=O)O |
異性体SMILES |
CCN(CC)CCN[C@@H](CCC(=O)N)C(=O)O |
正規SMILES |
CCN(CC)CCNC(CCC(=O)N)C(=O)O |
同義語 |
poly(DEAE-glutamine) poly(diethylaminoethylglutamine) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


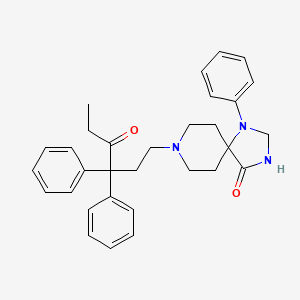
![N-[2-(1H-indol-3-yl)ethyl]-4-(phenylmethyl)-5-thieno[3,2-b]pyrrolecarboxamide](/img/structure/B1230764.png)
![3-chloro-4-ethoxy-N-[3-(2-oxazolo[5,4-b]pyridinyl)phenyl]benzamide](/img/structure/B1230765.png)
![3-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-4-oxobutyl]-6,7-diethoxy-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B1230767.png)
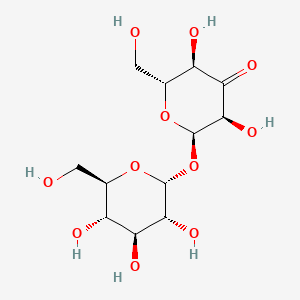
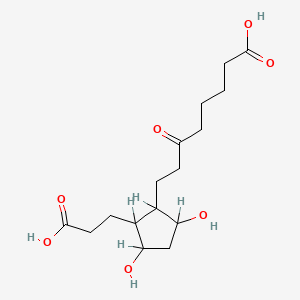
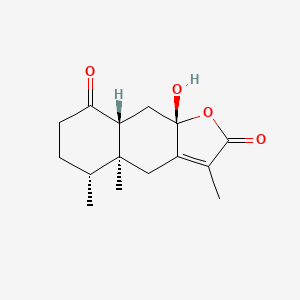
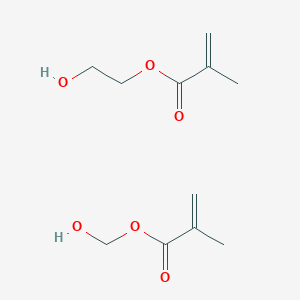
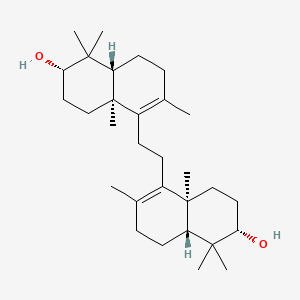
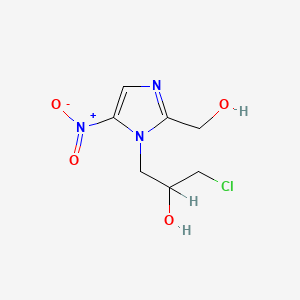
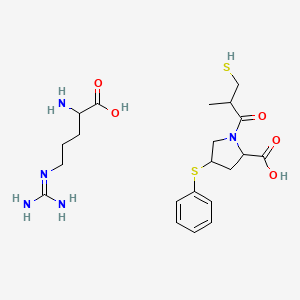
![N'-[4-(dimethylamino)phenyl]-N-propyloxamide](/img/structure/B1230778.png)
![2-Chloro-1-[4-(2-ethyl-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B1230781.png)
